molecular formula C21H30O2 B12790549 3beta-Hydroxypregna-5,17(20)-diene-16-one CAS No. 17401-12-6

3beta-Hydroxypregna-5,17(20)-diene-16-one

Cat. No.: B12790549
CAS No.: 17401-12-6
M. Wt: 314.5 g/mol
InChI Key: VKCBWKQXIOUPPP-OTJNBBMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Hydroxypregna-5,17(20)-diene-16-one is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.4617 . It is also known by other names such as δ16-Pregnenolone and 16-Dehydropregnenolone . This compound is part of the pregnane family and is characterized by its hydroxyl group at the 3-beta position and a double bond between the 17th and 20th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxypregna-5,17(20)-diene-16-one typically involves the hydroxylation of pregnenolone derivatives. One common method includes the use of oxidizing agents to introduce the hydroxyl group at the 3-beta position . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxypregna-5,17(20)-diene-16-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

3beta-Hydroxypregna-5,17(20)-diene-16-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3beta-Hydroxypregna-5,17(20)-diene-16-one involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors and modulate gene expression, leading to various biological effects. The hydroxyl group at the 3-beta position plays a crucial role in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxypregna-5,17(20)-diene-16-one is unique due to its specific hydroxylation pattern and double bond configuration. These structural features confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

17401-12-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17Z)-17-ethylidene-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C21H30O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4-5,14-15,17-18,22H,6-12H2,1-3H3/b16-4+/t14-,15+,17-,18-,20-,21+/m0/s1

InChI Key

VKCBWKQXIOUPPP-OTJNBBMTSA-N

Isomeric SMILES

C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.